molecular formula C14H27N2+ B1227720 1-Decyl-3-methylimidazolium CAS No. 81994-88-9

1-Decyl-3-methylimidazolium

Cat. No.: B1227720
CAS No.: 81994-88-9
M. Wt: 223.38 g/mol
InChI Key: LDVVBLGHGCHZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-decyl-3-methylimidazolium is a 1-alkyl-3-methylimidazolium in which the alkyl substituent at C-1 is decyl.

Scientific Research Applications

Hydrate Crystal Inhibition in Drilling Fluid

1-Decyl-3-Methylimidazolium Tetrafluoroborate, an ionic liquid, has been found to effectively inhibit clathrate hydrate crystals in drilling fluids. This inhibitor performs better than traditional kinetic inhibitors like polyvinylpyrrolidone (PVP), exhibiting anti-agglomerate characteristics and combating the “memory effect” in solutions. It's particularly effective under marine conditions, making it a valuable asset in gas hydrate bearing formations (Saikia & Mahto, 2016).

Cellulose Solubility and Tritylation

This compound derivatives have shown promising results in the dissolution of cellulose. For instance, studies have demonstrated the solubility of cellulose in various 1-alkyl-3-methylimidazolium-based ionic liquids. Furthermore, the tritylation of cellulose, a key step in chemical processing, was successfully performed in 1-butyl-3-methylimidazolium chloride, indicating the potential of these ionic liquids in cellulose chemistry (Erdmenger et al., 2007).

Liquid-Crystalline Gel Formation

This compound bromide, when mixed with water, can spontaneously self-organize, leading to the formation of a liquid-crystalline gel. This discovery provides a simple method for preparing supramolecular assemblies incorporating room-temperature ionic liquids (Firestone et al., 2002).

Micellar Behavior in Binary Solvent Mixtures

In mixtures with water, this compound bromide behaves like a classical cationic amphiphile. Its critical micellar concentration and the association rate of the counter ion to the micelle were studied, providing insights into its behavior in liquid electrolyte mixtures. This understanding is crucial for applications in dispersed aggregate solutions (Sirieix-Plénet, Gaillon, & Letellier, 2004).

Environmental Impact Studies

Although not directly an application, it's worth mentioning that studies have been conducted on the toxic effects of this compound bromide ionic liquid. Investigations into its impact on the antioxidant enzyme system and DNA in zebrafish livers indicate the importance of considering the environmental and biological effects of these compounds (Dong et al., 2013).

Properties

IUPAC Name

1-decyl-3-methylimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N2/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16/h12-14H,3-11H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVVBLGHGCHZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048089
Record name 1-Decyl-3-methylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81994-88-9
Record name 1-Decyl-3-methylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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